
3-Imidazo[2,1-b]thiazol-6-ylaniline chemical
structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Imidazo[2,1-b][1,3]thiazol-6-

ylaniline

Cat. No.: B1364314 Get Quote

An In-Depth Technical Guide to 3-Imidazo[2,1-b]thiazol-6-ylaniline: Structure, Properties, and

Therapeutic Potential

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in the heterocyclic compound 3-Imidazo[2,1-

b]thiazol-6-ylaniline. We will delve into its chemical architecture, physicochemical properties,

synthetic routes, and explore its potential within the broader context of the pharmacologically

significant imidazo[2,1-b]thiazole scaffold.

Introduction: The Significance of the Imidazo[2,1-
b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system containing a bridgehead

nitrogen atom that has garnered significant attention in medicinal chemistry.[1] This scaffold is

considered a "privileged" structure due to its ability to interact with a wide range of biological

targets, leading to diverse pharmacological activities.[2] Its derivatives have been extensively

explored and reported to exhibit potent antibacterial, antitubercular, antifungal, antiviral, anti-

inflammatory, and anticancer properties.[3][4]
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The prominence of this scaffold is exemplified by the clinically used drug Levamisole, an

anthelmintic agent that also possesses immunomodulatory properties.[3] The rigid, bicyclic

nature of the imidazo[2,1-b]thiazole system provides a well-defined three-dimensional

orientation for appended functional groups, making it an excellent platform for designing

targeted therapeutic agents. The specific compound of interest, 3-Imidazo[2,1-b]thiazol-6-

ylaniline, positions an aniline moiety at the 6-position of this core, offering a key vector for

further chemical modification and a potential pharmacophore for interacting with protein

targets.

Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough

understanding of its structure and physicochemical characteristics. These properties govern its

absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation

feasibility.

Structural Identification
The chemical structure of 3-Imidazo[2,1-b]thiazol-6-ylaniline consists of a phenyl ring bearing

an amino group (aniline) attached to the 6-position of the fused imidazo[2,1-b]thiazole ring

system.

IUPAC Name: 3-imidazo[2,1-b][5][6]thiazol-6-ylaniline[5][7]

CAS Number: 861206-26-0[5][6]

Molecular Formula: C₁₁H₉N₃S[5][6][8][9]

SMILES: C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2[5][10]

InChI Key: ASXLSRKDSOSGQE-UHFFFAOYSA-N[5]

Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-Imidazo[2,1-b]thiazol-

6-ylaniline. It is important to note that many of these values are computationally predicted and

should be confirmed experimentally.
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Property Value Source

Molecular Weight 215.28 g/mol [5][6][8][9]

Monoisotopic Mass 215.05171847 Da [5]

Predicted Density 1.42 ± 0.1 g/cm³ [6]

Predicted pKa 6.08 ± 0.40 [6]

Predicted XlogP 2.8 [5][10][11]

Hydrogen Bond Donors 1 (from the aniline -NH₂) [5]

Hydrogen Bond Acceptors 3 (from the ring nitrogens) [5]

Expert Insight: The predicted XlogP value of 2.8 suggests moderate lipophilicity, a favorable

characteristic for oral bioavailability, as it often correlates with good membrane permeability

without excessive metabolic clearance. The presence of both hydrogen bond donors and

acceptors provides opportunities for specific interactions with biological targets like enzyme

active sites or receptors.

Synthesis and Characterization
The synthesis of substituted imidazo[2,1-b]thiazoles is well-established, typically involving the

condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. For 3-

Imidazo[2,1-b]thiazol-6-ylaniline, a common approach involves the Hantzsch thiazole synthesis

followed by cyclization.

Generalized Synthetic Workflow
A plausible synthetic route involves the reaction of 2-aminothiazole with a suitably substituted

2-bromoacetophenone derivative. The aniline group can either be present on the starting

material or introduced later via a reduction of a nitro group.
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Starting Materials
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6-(3-Nitrophenyl)imidazo[2,1-b]thiazole
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(e.g., Reflux in Ethanol)

2-Bromo-1-(3-nitrophenyl)ethan-1-one

3-Imidazo[2,1-b]thiazol-6-ylaniline

Reduction
(e.g., SnCl2/HCl or H2/Pd-C)
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Caption: Generalized synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline.

Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on common synthetic methodologies for

this class of compounds.[12]

Step 1: Synthesis of the Intermediate 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole.

To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol, add

2-aminothiazole (1.1 eq).

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature. The resulting precipitate

is the hydrobromide salt of the product.

Filter the solid, wash with cold ethanol, and suspend it in water.

Neutralize with an aqueous solution of sodium bicarbonate until the pH is ~8.

Filter the resulting free base, wash with water, and dry under vacuum to yield 6-(3-

nitrophenyl)imidazo[2,1-b]thiazole.
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Step 2: Reduction to 3-Imidazo[2,1-b]thiazol-6-ylaniline.

Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and concentrated

hydrochloric acid.

Add stannous chloride (SnCl₂) dihydrate (3-4 eq) portion-wise while stirring.

Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored

by TLC).

Cool the reaction and pour it onto crushed ice, then basify with a concentrated sodium

hydroxide solution to precipitate the tin salts.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 3-

Imidazo[2,1-b]thiazol-6-ylaniline.

Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the

proton and carbon framework of the molecule.[13] The characteristic singlet for the C-5

proton of the imidazo[2,1-b]thiazole ring is a key diagnostic signal.[13]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional

groups, such as the N-H stretching of the aniline group.[3]

Melting Point: A sharp melting point is a good indicator of the compound's purity.

Biological Activities and Therapeutic Potential
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While specific biological data for 3-Imidazo[2,1-b]thiazol-6-ylaniline is not extensively published,

the therapeutic potential can be inferred from studies on closely related analogues and the

broader imidazo[2,1-b]thiazole class. The aniline moiety serves as a versatile handle for

creating libraries of derivatives for structure-activity relationship (SAR) studies.

Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have shown significant promise as anticancer

agents.[14]

Mechanism of Action: Different derivatives act through various mechanisms. Some have

been identified as potent microtubule-targeting agents, arresting the cell cycle in the G2/M

phase and inducing apoptosis.[15] Others have been developed as pan-RAF inhibitors,

targeting key signaling pathways in melanoma.[16]

Structure-Activity Relationship (SAR): Studies on aryl-substituted imidazo[2,1-b]thiazoles

have demonstrated that the nature and position of substituents on the phenyl ring are critical

for cytotoxic activity.[17] The amino group on 3-Imidazo[2,1-b]thiazol-6-ylaniline could be

acylated or used in coupling reactions to explore this chemical space. For example, aryl

hydrazone derivatives of this scaffold have shown promising cytotoxicity against breast

cancer cell lines.[17]

Imidazo[2,1-b]thiazole
Derivative
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Caption: Potential anticancer mechanisms of action for imidazo[2,1-b]thiazole derivatives.

Other Potential Applications
The broad biological profile of the core structure suggests other potential applications:

Antiviral and Antimycobacterial: Novel derivatives have been synthesized and shown to be

effective against various viruses and mycobacteria.[3]

Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.[3]

Protocol for In Vitro Anticancer Evaluation
To assess the therapeutic potential of 3-Imidazo[2,1-b]thiazol-6-ylaniline or its derivatives, a

standard cascade of in vitro assays is required.

Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the compound inhibits cancer cell growth by

50% (IC₅₀).

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in

96-well plates at an appropriate density and allow them to adhere overnight.[15]

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from

0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., Doxorubicin).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
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Analysis: Plot the percentage of cell viability versus the compound concentration and

calculate the IC₅₀ value using non-linear regression.

Causality: This assay provides a quantitative measure of the compound's overall cytotoxic or

cytostatic effect. A low IC₅₀ value indicates high potency and warrants further investigation into

the mechanism of cell death.

Conclusion and Future Directions
3-Imidazo[2,1-b]thiazol-6-ylaniline is a valuable heterocyclic compound built upon the

pharmacologically privileged imidazo[2,1-b]thiazole scaffold. While its own biological profile is

not yet fully elucidated in public literature, its structure presents a compelling starting point for

medicinal chemistry campaigns. The aniline functional group is a key asset, providing a

reactive handle for the synthesis of diverse libraries aimed at discovering novel therapeutics,

particularly in oncology.

Future research should focus on the experimental validation of its physicochemical properties,

the development of optimized synthetic routes, and a comprehensive screening of its biological

activities. The synthesis and evaluation of derivatives, leveraging the 6-anilino position for SAR

exploration, will be crucial in unlocking the full therapeutic potential of this promising molecular

architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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